molecular formula C11H14N2O B2665407 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile CAS No. 893723-12-1

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile

Cat. No. B2665407
CAS RN: 893723-12-1
M. Wt: 190.246
InChI Key: JKMJJKBDBUNCSC-UHFFFAOYSA-N
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Description

“2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile” is a chemical compound with the CAS Number: 68220-83-7 and a molecular weight of 204.27 .


Synthesis Analysis

While there are no direct synthesis methods available for “this compound”, similar compounds have been synthesized via Schiff bases reduction route . For instance, 2-aminothiazoles, which are significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Photopolymerization Initiator Development

A new alkoxyamine compound with a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound is capable of decomposing under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential in photopolymerization processes. Its efficiency as a conventional photoinitiator is comparable to that of 2,2′-dimethoxyphenyl acetophenone, showing promise in the field of nitroxide-mediated photopolymerization (NMP2) for the development of advanced materials (Guillaneuf et al., 2010).

Organocatalysis in Green Chemistry

The compound's derivative has been used in a green, efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis employs a one-pot four-component condensation reaction under solvent-free conditions, highlighting its utility in promoting environmentally friendly chemical processes. Isonicotinic acid serves as a dual and biological organocatalyst in this reaction, further emphasizing the compound's role in sustainable chemistry applications (Zolfigol et al., 2013).

Corrosion Inhibition

Research has identified pyridine derivatives, including those structurally related to 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile, as effective corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiencies, providing valuable insights into the development of new materials and coatings that can protect against corrosion in industrial applications. The study demonstrates the potential of these derivatives in extending the life of metal structures and components in harsh chemical conditions (Ansari et al., 2015).

Advanced Material Development

The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for ultraviolet-curable pigmented coatings showcases the application of compounds related to this compound in creating advanced materials. These systems are explored for their photoinitiation efficiency, revealing their potential in the development of new coatings and materials with specialized properties (Angiolini et al., 1997).

properties

IUPAC Name

2-(4-methoxyanilino)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMJJKBDBUNCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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